molecular formula C19H16Cl2N2O4S B12127069 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine

4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine

Cat. No.: B12127069
M. Wt: 439.3 g/mol
InChI Key: LMOXGRRNHANAHB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C19H16Cl2N2O4S

Molecular Weight

439.3 g/mol

IUPAC Name

4-[2-(3-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C19H16Cl2N2O4S/c20-14-4-6-16(7-5-14)28(24,25)18-19(23-8-10-26-11-9-23)27-17(22-18)13-2-1-3-15(21)12-13/h1-7,12H,8-11H2

InChI Key

LMOXGRRNHANAHB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Triflylpyridinium-Mediated Cyclization

A scalable method involves activating carboxylic acids with triflylpyridinium reagents to form acylpyridinium intermediates, which react with isocyanoacetates to yield 4,5-disubstituted oxazoles. For example, reacting 3-chlorophenylacetic acid with triflylpyridinium triflate generates an acylpyridinium salt, which undergoes cyclization with tosylmethyl isocyanide to produce 2-(3-chlorophenyl)-5-(tosylmethyl)oxazole. This method achieves 85–92% yields and tolerates sterically hindered substrates.

Reaction Conditions

ParameterValueSource
ReagentTriflylpyridinium triflate
SolventDichloromethane
Temperature0°C to room temperature
Yield85–92%

Chlorobenzene-Derived Oxazole Synthesis

Alternative routes utilize chlorobenzene derivatives. Patent CN104292179A describes a four-step sequence starting from 2-nitro-4-methyl phenol, involving reduction to 2-amino-4-methylphenol, xanthate-mediated cyclization, chlorination with sulfur oxychloride, and oxidation to 2-chlorobenzo[d]oxazole-5-carbaldehyde. While this pathway produces chlorinated oxazoles, scalability is limited by the use of toxic reagents like sulfur oxychloride.

Sulfonation at the Oxazole 4-Position

Introducing the 4-chlorobenzenesulfonyl group requires precise sulfonation conditions to avoid over-sulfonation or ring degradation.

Chlorosulfonic Acid-Mediated Sulfonation

GB2135666A details the reaction of chlorobenzene with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride, a key intermediate. Optimized conditions use a 1:1 molar ratio of chlorobenzene to chlorosulfonic acid at 50–60°C for 4 hours, achieving 88% yield with <5% 4,4'-dichlorodiphenyl sulfone byproduct.

Sulfonation Protocol

ParameterValueSource
ReagentChlorosulfonic acid
SolventDichloroethane
Temperature50–60°C
Yield88%

Coupling Sulfonyl Chloride to Oxazole

The sulfonyl chloride intermediate reacts with the oxazole core via nucleophilic aromatic substitution. Using anhydrous ferric chloride as a catalyst, 4-chlorobenzenesulfonyl chloride couples to 2-(3-chlorophenyl)-5-bromooxazole at 80°C in nitrobenzene, yielding 4-(4-chlorobenzenesulfonyl)-2-(3-chlorophenyl)-5-bromooxazole (93% yield).

Morpholine Functionalization at Position 5

The final step introduces the morpholine moiety through nucleophilic displacement or cross-coupling.

Nucleophilic Substitution

Replacing the 5-bromo substituent with morpholine is achieved under mild basic conditions. A mixture of 4-(4-chlorobenzenesulfonyl)-2-(3-chlorophenyl)-5-bromooxazole, morpholine, and potassium carbonate in dimethylformamide (DMF) at 90°C for 12 hours provides the target compound in 91% yield.

Optimized Conditions

ParameterValueSource
BaseK₂CO₃
SolventDMF
Temperature90°C
Yield91%

Palladium-Catalyzed Amination

For halogenated oxazoles, Buchwald-Hartwig amination offers an alternative. Using palladium(II) acetate and Xantphos as a ligand, morpholine couples to 5-bromooxazole derivatives in toluene at 100°C, achieving 89% yield. This method minimizes side reactions but requires stringent anhydrous conditions.

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows:

  • Oxazole Formation : 3-Chlorophenylacetic acid → 2-(3-chlorophenyl)-5-bromooxazole (87% yield).

  • Sulfonation : Coupling with 4-chlorobenzenesulfonyl chloride → 4-(4-chlorobenzenesulfonyl)-2-(3-chlorophenyl)-5-bromooxazole (93% yield).

  • Morpholine Introduction : Nucleophilic substitution with morpholine → target compound (91% yield).

Overall Yield : 72% (0.87 × 0.93 × 0.91).

Analytical and Scalability Considerations

Purity Control

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are critical for verifying intermediate purity. For example, the sulfonated intermediate shows characteristic ¹H NMR peaks at δ 8.2 (s, 1H, oxazole-H) and δ 7.6–7.9 (m, 8H, aryl-H).

Gram-Scale Production

The triflylpyridinium method has been demonstrated at 50-g scale with consistent yields (85–88%), highlighting its industrial viability. In contrast, chlorosulfonic acid routes require careful handling due to corrosive reagents .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group.

    Substitution: The chlorophenyl and chlorobenzenesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the oxazole ring or sulfonyl group.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

The compound 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, focusing on medicinal chemistry, biochemical research, and synthetic methodologies.

Key Properties:

  • Molecular Formula : C17H16Cl2N2O3S
  • Molecular Weight : 404.29 g/mol
  • CAS Number : [insert CAS number if available]

Medicinal Chemistry

The compound's design suggests potential applications as a pharmaceutical agent. Research has indicated that sulfonamide derivatives, similar in structure, exhibit significant antibacterial and antifungal properties. The incorporation of morpholine and oxazole rings may enhance the compound's efficacy against specific pathogens.

Case Studies:

  • Antimicrobial Activity : A study demonstrated that compounds with similar structures showed promising results against various bacterial strains, indicating that the target compound could possess similar properties .
  • LSD1 Inhibition : The inhibition of lysine-specific demethylase 1 (LSD1) has been linked to cancer treatment strategies. Compounds with sulfonyl and oxazole functionalities have been evaluated for their ability to inhibit LSD1, suggesting a potential pathway for this compound's application in oncology .

Biochemical Research

The compound can serve as a tool in biochemical assays to study enzyme interactions or as a probe in cellular imaging due to its unique structural properties.

Potential Uses:

  • Enzyme Inhibitor Studies : The sulfonyl group may interact with active sites of various enzymes, providing insights into enzyme mechanisms and pathways.
  • Cellular Imaging : The fluorescent properties of certain oxazole derivatives can be exploited for imaging applications in live-cell studies.

Synthetic Methodologies

Research into the synthesis of this compound has highlighted various methodologies that can be employed to produce it efficiently.

Synthesis Techniques:

  • Reactions with Sulfonyl Chlorides : The use of sulfonyl chlorides in the presence of bases such as triethylamine in acetonitrile has been documented to yield high purity products .
  • Oxazole Formation : Methods for synthesizing oxazole derivatives often involve cyclization reactions that can be optimized for yield and selectivity.
Synthesis MethodYieldConditions
Reaction with triethylamine91.93%Acetonitrile, 0°C
Cyclization for oxazole formation87%Tetrahydrofuran, 20°C

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and oxazole groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine
  • CAS Number : 608099-18-9
  • Molecular Formula : C₁₉H₁₆Cl₂N₂O₄S
  • Molecular Weight : 439.3 g/mol
  • Key Features :
    • Core Structure : A 1,3-oxazole ring substituted at positions 2 and 4 with a 3-chlorophenyl group and a 4-chlorobenzenesulfonyl group, respectively. A morpholine ring is attached at position 3.
    • Physicochemical Properties :
  • XLogP3 : 4.5 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 6 (suggesting moderate polarity)

A comparative analysis of structurally analogous compounds highlights how substituents and core heterocycles influence physicochemical and biological properties. Key examples include:

Structural Analogues with Modified Heterocycles
Compound Name Molecular Formula Core Heterocycle Substituents Molecular Weight (g/mol) XLogP3 Notable Properties
Target Compound C₁₉H₁₆Cl₂N₂O₄S 1,3-Oxazole 3-Cl phenyl, 4-Cl benzenesulfonyl, morpholine 439.3 4.5 High halogen content for halogen bonding; moderate lipophilicity
4-[4-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)sulfanyl-1,3-thiazol-5-yl]morpholine C₂₁H₂₂N₂O₃S₃ 1,3-Thiazole 4-Me benzenesulfonyl, 4-Me phenyl sulfanyl, morpholine 427.58 ~5.2* Thiazole core enhances π-stacking potential; sulfanyl group increases reactivity
4-(4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)-2,6-dimethylmorpholine C₁₉H₁₉ClN₂O₅S 1,3-Oxazole 4-Cl benzenesulfonyl, furan-2-yl, 2,6-dimethyl morpholine 422.9 ~3.8* Furan introduces electron-rich regions; dimethyl morpholine reduces polarity

Notes:

  • Thiazole vs. Oxazole : Thiazole-containing analogues (e.g., ) exhibit enhanced sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) compared to oxazole derivatives. The thiazole’s additional nitrogen may also alter electronic properties .
  • Halogen vs. Alkyl Substituents : The target compound’s 3-Cl and 4-Cl groups enhance halogen bonding and lipophilicity compared to methyl-substituted analogues (e.g., ), which prioritize steric effects over electronic interactions .
Substituent-Driven Comparisons
Compound Name Key Substituents Impact on Properties
Target Compound 3-Cl phenyl, 4-Cl benzenesulfonyl High halogen content improves target binding (e.g., kinase inhibition) but may reduce solubility
4-[2-(4-Methylphenyl)sulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine 4-Me phenyl sulfanyl/sulfonyl Methyl groups reduce electronegativity, decreasing halogen bonding potential but improving metabolic stability
4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)sulfanyl]-2-(furan-2-yl)-1,3-oxazole 4-F benzyl, furan-2-yl Fluorine enhances metabolic stability; furan increases π-π stacking potential

Crystallographic Insights: Isostructural compounds (e.g., chloro vs. fluoro derivatives) often share similar crystal packing due to comparable van der Waals radii (Cl: 1.80 Å, F: 1.47 Å). However, minor differences in substituent electronegativity can lead to divergent hydrogen-bonding networks or lattice energies .

Computational and Docking Comparisons
  • Electron Localization : The target compound’s electron-deficient 4-chlorobenzenesulfonyl group likely creates localized electron holes, as analyzed via Multiwfn () or Electron Localization Function (ELF) . This contrasts with furan-containing analogues (), where electron-rich regions dominate .
  • Docking Flexibility : AutoDock4 simulations () suggest that the morpholine ring’s conformational rigidity in the target compound may limit receptor adaptability compared to more flexible analogues (e.g., ’s heptyl-morpholine derivative) .

Biological Activity

4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound's unique structure, featuring a morpholine ring and a sulfonyl group, suggests various mechanisms of action that may contribute to its therapeutic effects.

Chemical Structure and Properties

The chemical formula of the compound is C16H15Cl2N2O3SC_{16}H_{15}Cl_{2}N_{2}O_{3}S. Its structural components include:

  • A morpholine ring which contributes to its solubility and biological interactions.
  • A sulfonyl group that enhances reactivity and potential interactions with biological targets.
  • A chlorobenzenesulfonyl moiety that may influence its pharmacokinetic properties.

The biological activity of 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group can act as an electrophile, potentially inhibiting enzymes involved in disease pathways.
  • Receptor Modulation : The morpholine structure may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity due to its ability to disrupt bacterial cell membranes.

Antimicrobial Activity

Research has indicated that compounds similar to 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine possess significant antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-ChlorobenzenesulfonamideE. coli32 µg/mL
4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholineS. aureus16 µg/mL

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the efficacy of the compound against various bacterial strains.
    • Methodology : Disk diffusion method was employed on agar plates inoculated with target bacteria.
    • Results : The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.
  • Study on Anti-inflammatory Effects :
    • Objective : Assess the impact of the compound on inflammatory markers in vitro.
    • Methodology : Macrophages were treated with the compound followed by stimulation with LPS (lipopolysaccharide).
    • Results : A marked reduction in cytokine levels was observed, supporting its potential as an anti-inflammatory agent.

Q & A

Basic: What are the key synthetic routes for synthesizing 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine, and what critical reaction conditions influence yield and purity?

Answer:
The synthesis typically involves a multi-step process:

Sulfonamide Formation : React 4-chlorobenzenesulfonyl chloride with 3-chloroaniline to form a sulfonamide intermediate. This step requires controlled pH (basic conditions, e.g., NaHCO₃) to prevent hydrolysis .

Oxazole Cyclization : Treat the intermediate with propargylamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C. Catalysts like Cu(I) or Lewis acids (e.g., ZnCl₂) enhance regioselectivity .

Morpholine Incorporation : Introduce the morpholine moiety via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction), ensuring anhydrous conditions to avoid side reactions .
Critical Factors : Temperature control during cyclization, solvent purity, and stoichiometric ratios of reagents significantly impact yield (typically 45–65%) and purity (>95% by HPLC) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl proton shifts at δ 7.5–8.0 ppm) and confirms morpholine integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 489.06) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the oxazole-morpholine spatial arrangement .
  • HPLC-PDA : Assesses purity (>98%) using a C18 column with acetonitrile/water gradient elution (retention time ~12–14 min) .

Advanced: How can molecular docking studies (e.g., AutoDock) predict the compound's interaction with biological targets like enzymes?

Answer:

Target Preparation : Retrieve the enzyme structure (e.g., PDB ID 1XYZ) and remove water/ligands. Protonate residues at physiological pH using AutoDockTools .

Ligand Preparation : Generate 3D conformers of the compound and assign Gasteiger charges.

Grid Parameterization : Define the binding site (e.g., ATP-binding pocket) with a 60 × 60 × 60 Å grid and 0.375 Å spacing.

Docking Simulation : Run Lamarckian GA with 100 runs; analyze binding poses for hydrogen bonds (e.g., sulfonyl group with Arg234) and hydrophobic interactions (morpholine with Phe123).

Validation : Compare results with experimental IC₅₀ data to refine scoring functions .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Answer:

  • Assay Standardization : Control variables like cell line passage number (e.g., HepG2 vs. HEK293), serum concentration, and incubation time .
  • Purity Validation : Use orthogonal methods (NMR, LC-MS) to confirm compound integrity; impurities >2% can skew IC₅₀ values .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data, accounting for batch effects or solvent differences (DMSO vs. ethanol) .
  • Mechanistic Follow-Up : Use siRNA knockdowns to confirm target specificity if off-target effects are suspected .

Advanced: How does the electron localization function (ELF) analysis using Multiwfn inform the compound's reactivity?

Answer:

  • ELF Calculation : Use Multiwfn to compute ELF isosurfaces (e.g., at 0.85) from DFT-optimized structures. High ELF regions (e.g., oxazole N3 atom) indicate nucleophilic sites prone to electrophilic attack .
  • Reactivity Prediction : Correlate ELF with Fukui indices to identify sites for sulfonamide substitution or morpholine ring modification. For example, ELF peaks near the sulfonyl group suggest susceptibility to nucleophilic substitution .

Basic: What are the primary functional groups influencing the compound's physicochemical properties?

Answer:

  • Sulfonyl Group : Enhances solubility in polar solvents (logP reduced by ~1.5 units) and stabilizes protein interactions via hydrogen bonding .
  • Morpholine Ring : Increases basicity (pKa ~6.8) and membrane permeability due to its amphiphilic nature .
  • Oxazole Core : Contributes to π-π stacking with aromatic residues in enzyme active sites .

Advanced: How to design a structure-activity relationship (SAR) study focusing on substituent variations?

Answer:

Substituent Library : Synthesize analogs with halogens (F, Br) at the 3-chlorophenyl position or methyl/methoxy groups on the morpholine ring .

In Vitro Screening : Test against a panel of kinases (e.g., EGFR, PI3K) using fluorescence polarization assays.

QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., Hammett σ, molar refractivity) with IC₅₀. A 4-Cl substituent may boost potency by 3-fold due to enhanced hydrophobic interactions .

Advanced: What role does X-ray crystallography play in confirming the compound's stereochemistry?

Answer:

  • Crystal Structure Analysis : Resolve bond angles (e.g., C-N-C in morpholine at 112°) and dihedral angles (e.g., oxazole-sulfonyl torsion at 15°) to confirm stereochemical integrity .
  • Validation of Tautomers : Distinguish between oxazole tautomeric forms (e.g., 1,3-oxazole vs. 1,2-isomer) using electron density maps .

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